![molecular formula C9H10F3N3O2 B1468351 [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl]acetic acid CAS No. 1189583-11-6](/img/structure/B1468351.png)
[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl]acetic acid
Overview
Description
“[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl]acetic acid” is a chemical compound with the empirical formula C10H11F3N2O2 . It’s a unique chemical provided by Sigma-Aldrich to early discovery researchers . The compound is part of a collection of unique chemicals, and Sigma-Aldrich does not collect analytical data for this product .
Molecular Structure Analysis
The compound has a molecular weight of 248.20 . It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .Physical And Chemical Properties Analysis
The compound has an empirical formula of C10H11F3N2O2 and a molecular weight of 248.20 . It contains a trifluoromethyl group, which has significant electronegativity .Scientific Research Applications
Agrochemicals
Trifluoromethylpyridines (TFMP) derivatives, including the compound , are extensively used in the agrochemical industry . They serve as key structural motifs in active ingredients for crop protection . The introduction of the TFMP moiety into agrochemicals has led to the development of more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds are primarily used to protect crops from pests, leveraging the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Pharmaceuticals
In the pharmaceutical industry, TFMP derivatives have been incorporated into several approved drugs and are currently undergoing clinical trials . The unique combination of fluorine’s physicochemical properties with the pyridine ring contributes to the biological activities of these compounds. This has led to the approval of five pharmaceutical products containing the TFMP moiety .
Veterinary Medicine
Similar to their use in human pharmaceuticals, TFMP derivatives, including our compound of interest, are also employed in veterinary medicine. Two veterinary products containing the TFMP structure have been granted market approval. These products are used to treat various conditions in animals, benefiting from the TFMP derivatives’ biological activities .
Antimicrobial Agents
The structural framework of TFMP derivatives has shown potential in the development of antimicrobial agents. Studies have explored the antimicrobial potential of related compounds, indicating that the TFMP moiety could play a significant role in enhancing antimicrobial activity .
Diabetes Management
Some derivatives of TFMP have been investigated for their ability to reduce blood glucose levels. This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, and cardiovascular diseases .
Molecular Docking Studies
TFMP derivatives have been utilized in molecular docking studies to identify potential antimicrobial agents. These studies help in understanding the interaction between the TFMP moiety and biological targets, which is crucial for the design of new drugs with enhanced efficacy .
Safety and Hazards
Future Directions
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . This suggests potential future directions in the development of new drugs .
properties
IUPAC Name |
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O2/c10-9(11,12)8-5-3-13-2-1-6(5)15(14-8)4-7(16)17/h13H,1-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJAEQZXTXHZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(N=C2C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



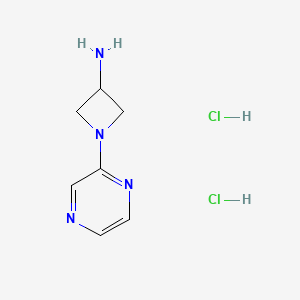
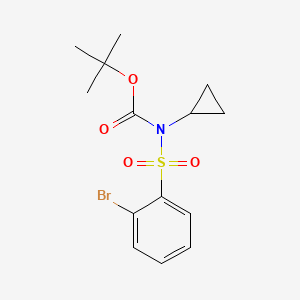
![2-(3-{3-[(tert-Butoxycarbonyl)amino]propyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1468275.png)
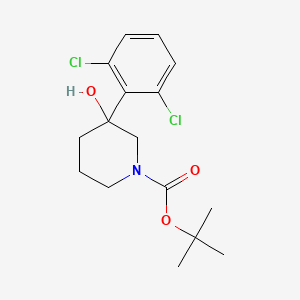
![tert-Butyl 4-hydroxy-4-[2-(methoxycarbonyl)-1-benzofuran-6-yl]-1-piperidinecarboxylate](/img/structure/B1468278.png)
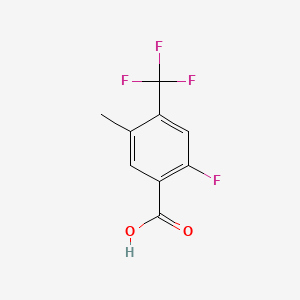
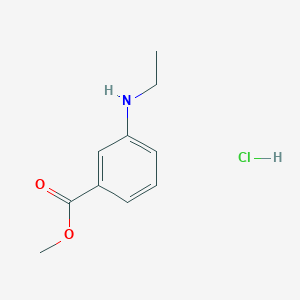
![2-{[(4-Bromo-2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1468282.png)
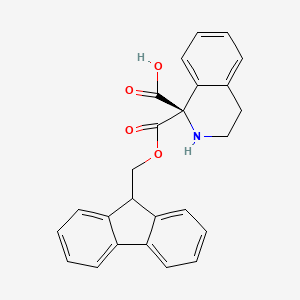

![tert-Butyl 3-[(6-chloro-5-ethyl-4-pyrimidinyl)methyl]-1-piperidinecarboxylate](/img/structure/B1468286.png)
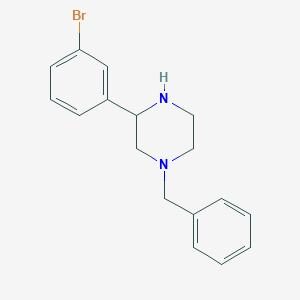

![3-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1468290.png)